molecular formula C7H8N4 B13047768 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine

5-Methylpyrazolo[1,5-C]pyrimidin-7-amine

Cat. No.: B13047768
M. Wt: 148.17 g/mol
InChI Key: OCPCAPXKORBPNU-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-C]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of ethoxymethylenmalonitrile in ethanol as a solvent . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-C]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-C]pyrimidin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

5-Methylpyrazolo[1,5-C]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it useful in chelation therapy and other medical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methylpyrazolo[1,5-c]pyrimidin-7-amine

InChI

InChI=1S/C7H8N4/c1-5-4-6-2-3-9-11(6)7(8)10-5/h2-4H,1H3,(H2,8,10)

InChI Key

OCPCAPXKORBPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=NN2C(=N1)N

Origin of Product

United States

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